molecular formula C14H13F3N2O5S B2607649 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide CAS No. 1173099-40-5

5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide

Cat. No.: B2607649
CAS No.: 1173099-40-5
M. Wt: 378.32
InChI Key: IFPYCMLJMUHHQZ-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide is a synthetic small molecule of significant interest in antimicrobial research, particularly in the development of novel anti-staphylococcal agents. This compound belongs to a class of furan-carboxamide derivatives that have demonstrated potent activity against drug-resistant Gram-positive bacterial pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) . Its molecular structure incorporates key pharmacophores, including a dimethylsulfamoyl group, which is a known bioisostere found in various FDA-approved drugs, and a trifluoromethoxy phenyl ring, a moiety known to enhance metabolic stability and membrane permeability . The proposed mechanism of action for related furan-carboxamide compounds involves the inhibition of bacterial lipoteichoic acid (LTA) biosynthesis, a critical polymer for Gram-positive bacterial cell wall physiology, growth, and virulence . By potentially targeting key enzymes in the LTA synthesis pathway, this class of compounds offers a novel mechanism to disrupt bacterial membrane homeostasis and biofilm formation, representing a valuable tool for probing this biological pathway . Promising preclinical data on structurally similar molecules indicate low cytotoxicity in human cell lines (e.g., HaCaT keratinocytes) and a low propensity for resistance development in MRSA, underscoring its research value . This compound is provided for investigational purposes to support the global effort in discovering new chemical entities against multidrug-resistant bacterial infections. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O5S/c1-19(2)25(21,22)12-8-7-11(23-12)13(20)18-9-3-5-10(6-4-9)24-14(15,16)17/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPYCMLJMUHHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring followed by the introduction of the dimethylsulfamoyl and trifluoromethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Nitro and Trifluoromethyl Groups () : The presence of a nitro group at C5 and a trifluoromethylphenyl-sulfamoyl group on the amide nitrogen in compound 6b correlates with high antibacterial activity. This suggests electron-withdrawing substituents may enhance target binding or metabolic stability .
  • Chlorophenyl and Sulfamoyl Groups () : The 2-chlorophenyl and sulfamoylphenyl substituents may favor hydrogen bonding but lack reported activity data, highlighting the need for empirical validation .

Impact on Physicochemical Properties

  • Morpholinomethyl Group (): The morpholinomethyl substituent in 5-(3-chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide likely improves aqueous solubility due to the morpholine ring’s polarity, making it a promising intermediate for pharmaceutical development .
  • Diethylamino Group (): The diethylamino substituent introduces basicity, which could influence solubility and membrane permeability .

Q & A

Q. What are the optimized synthetic routes for 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide, and how can reaction yields be maximized?

The synthesis typically involves coupling 5-(dimethylsulfamoyl)furan-2-carboxylic acid derivatives with 4-(trifluoromethoxy)aniline. A two-step protocol is recommended:

Activation : Use carbodiimide reagents (e.g., EDC or DCC) with HOBt in anhydrous DMF at 0–5°C to activate the carboxylic acid.

Coupling : Add the aniline derivative dropwise, followed by stirring at room temperature for 12–24 hours. Yields of 65–75% are achievable with this method .
Purification : Gradient silica chromatography (ethyl acetate/hexane, 3:7 to 1:1) followed by recrystallization in ethanol/water (7:3) enhances purity to >98% .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming structural integrity?

  • NMR : ¹H NMR (400 MHz, CDCl₃) resolves the dimethylsulfamoyl group as a singlet at δ 3.1 ppm and the trifluoromethoxy group as a quartet in ¹⁹F NMR (δ −60 ppm) .
  • HRMS : Electrospray ionization (ESI+) confirms the molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Single-crystal analysis (via vapor diffusion in acetonitrile/diethyl ether) resolves structural disorder in fluorinated groups, achieving R-factors <0.05 .

Q. What solubility properties and formulation strategies are critical for in vitro assays?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). For biological assays:

  • Prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%).
  • Use sonication (30 min) or mild heating (40°C) to homogenize suspensions .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be systematically resolved?

  • Assay validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, if IC₅₀ values vary by >10-fold, verify target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Buffer optimization : Test activity in buffers of varying pH (6.5–7.5) and ionic strength (50–200 mM NaCl) to identify confounding factors .

Q. What computational strategies predict target binding modes and selectivity?

  • Molecular docking : Use AutoDock Vina with flexible side chains in the active site (e.g., for kinase targets). Validate poses with MD simulations (100 ns, AMBER) to assess stability .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features of the dimethylsulfamoyl and trifluoromethoxy groups to prioritize analogs .

Q. How should structure-activity relationship (SAR) studies be designed to improve potency and reduce off-target effects?

  • Core modifications : Replace the furan ring with thiophene or pyrrole to assess π-stacking interactions .
  • Substituent effects : Synthesize derivatives with methyl, chloro, or methoxy groups at the 4-position of the phenyl ring. Test against related targets (e.g., COX-2 vs. COX-1) to evaluate selectivity .

Q. What methodologies address metabolic instability in preclinical studies?

  • In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH for 60 min. Monitor degradation via LC-MS/MS.
  • Stabilization strategies : Introduce deuterium at labile C-H bonds or replace the trifluoromethoxy group with a trifluoromethylsulfonyl moiety to slow oxidative metabolism .

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